molecular formula C18H15F3N4O2 B2555641 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034406-03-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2555641
CAS No.: 2034406-03-4
M. Wt: 376.339
InChI Key: GEAPDDGEURCBAL-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a trifluoromethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is incorporated using a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or triazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Oxidized derivatives of the phenyl or triazole rings.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The triazole ring and trifluoromethoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide
  • N-(1-phenyl-2-(2H-1,2,4-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Comparison:

  • Structural Differences: The position of the triazole ring and the type of triazole (1,2,3-triazole vs. 1,2,4-triazole) can influence the compound’s reactivity and binding affinity.
  • Unique Properties: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is unique due to its specific triazole configuration and the presence of the trifluoromethoxy group, which can enhance its stability and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPDDGEURCBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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